2-Propen-1-amine, 3-(3-methoxyphenyl)-
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(E)-3-(3-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H13NO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-6,8H,7,11H2,1H3/b5-3+ |
InChI Key |
NGMXFSNHVULXNV-HWKANZROSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/CN |
Canonical SMILES |
COC1=CC=CC(=C1)C=CCN |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies for 2 Propen 1 Amine, 3 3 Methoxyphenyl
Elucidation of Retrosynthetic Pathways and Disconnection Strategies for the Compound
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.comicj-e.org For 2-propen-1-amine, 3-(3-methoxyphenyl)-, several disconnection strategies can be envisioned.
A primary and intuitive disconnection is at the C-N bond, which suggests an amination reaction. This approach leads to two potential synthons: a 3-(3-methoxyphenyl)allyl electrophile and an amine nucleophile. The forward synthesis would involve the reaction of an appropriate allyl derivative (e.g., an allyl halide or acetate) with an amine source like ammonia (B1221849) or a protected amine. ncert.nic.in
Another strategy involves the formation of the C-C double bond. This can be achieved through olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction. In this case, the disconnection is made across the double bond, leading to 3-methoxybenzaldehyde (B106831) and a phosphorus ylide or phosphonate (B1237965) carrying a protected aminomethyl group.
A third approach is to disconnect the bond between the aromatic ring and the allylic fragment. This would suggest a cross-coupling reaction, for instance, a Heck or Suzuki reaction, between a 3-aminopropene derivative and a 3-methoxyphenyl (B12655295) halide or organoboron compound.
A common retrosynthetic pathway is illustrated below:
Retrosynthetic Analysis of 2-Propen-1-amine, 3-(3-methoxyphenyl)-
| Target Molecule | Disconnection | Precursors |
| 2-Propen-1-amine, 3-(3-methoxyphenyl)- | C-N bond | 3-(3-methoxyphenyl)allyl bromide + Ammonia |
| 2-Propen-1-amine, 3-(3-methoxyphenyl)- | C=C bond | 3-Methoxybenzaldehyde + (Aminomethyl)triphenylphosphonium salt |
| 2-Propen-1-amine, 3-(3-methoxyphenyl)- | Aryl-C bond | 3-Bromoanisole + Allylamine (B125299) (via Heck reaction) |
Development and Optimization of Novel Catalytic and Stereoselective Syntheses
Modern synthetic chemistry emphasizes the use of catalytic and stereoselective methods to enhance efficiency and control the three-dimensional arrangement of atoms in the final product.
Transition-metal catalysis has revolutionized the synthesis of allylamines. researchgate.netscispace.combaidu.com Palladium-catalyzed reactions, such as the Tsuji-Trost allylic alkylation, are particularly prominent for forming the C-N bond. nih.gov This reaction involves the activation of an allylic substrate by a palladium catalyst, making it susceptible to attack by an amine nucleophile. google.com The choice of ligands is crucial for controlling the regioselectivity and, in the case of chiral ligands, the enantioselectivity of the reaction. scispace.com Nickel-catalyzed multicomponent coupling reactions of alkenes, aldehydes, and amides also offer a practical route to complex allylic amines. rsc.org
Examples of Transition-Metal Catalyzed Allylic Amination
| Catalyst/Ligand System | Reaction Type | Key Features |
| Pd(PPh₃)₄ | Tsuji-Trost Amination | Well-established, versatile for various amines. |
| [Pd(allyl)Cl]₂ / Chiral Ligand | Asymmetric Allylic Amination | Provides access to enantioenriched allylamines. |
| Ni(II) salt / Lewis Acid | Multicomponent Coupling | Modular, uses simple starting materials. rsc.org |
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis, often offering milder reaction conditions and avoiding toxic metal residues. nih.govbeilstein-journals.org For the synthesis of chiral allylamines, organocatalytic methods like the asymmetric allylation of imines have been developed. Chiral Brønsted acids, such as phosphoric acids, can activate imines towards nucleophilic attack by an allylating agent, leading to the formation of homoallylic amines with high enantioselectivity. nih.gov
Achieving stereoselectivity in the synthesis of allylamines is a key objective, especially for pharmaceutical applications. exlibrisgroup.com This can be accomplished through several strategies:
Asymmetric Reductive Amination: This method involves the condensation of a ketone or aldehyde with an amine to form an imine, which is then asymmetrically reduced to the desired amine. youtube.com This is a highly versatile and widely used method for chiral amine synthesis.
Enzymatic Transamination: Biocatalysis using enzymes like transaminases offers a highly selective and environmentally friendly route to chiral amines. rsc.org A ketone precursor can be converted to a chiral amine with excellent enantiomeric excess.
From Chiral Auxiliaries: The use of a chiral auxiliary, such as a sulfinamide, can direct the stereochemical outcome of a reaction. nih.gov For example, the addition of an organometallic reagent to a sulfinyl ketimine, followed by removal of the auxiliary, yields a chiral amine. nih.gov
Application of Green Chemistry Principles in the Synthesis of 2-Propen-1-amine, 3-(3-methoxyphenyl)-
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances.
A key aspect of green chemistry is the use of environmentally benign solvents like water, or conducting reactions in the absence of a solvent. Palladium-catalyzed allylic aminations have been successfully performed in aqueous media, often using water-soluble ligands to facilitate catalysis. organic-chemistry.org The use of aqueous ammonia in palladium-catalyzed reactions has proven effective for the synthesis of primary amines. organic-chemistry.org Molybdenum-catalyzed allylic amination in ethanol, another green solvent, has also been reported. organic-chemistry.org These methods not only reduce the environmental impact but can also simplify product isolation and catalyst recycling. A metal-free multicomponent reaction for synthesizing allyl amines has been described, which proceeds efficiently without metal catalysts. acs.org
Evaluation of Atom Economy and Waste Reduction Strategies
Atom economy, a core principle of green chemistry, is crucial in evaluating the sustainability of a synthetic route. jocpr.comnih.gov It measures how efficiently atoms from the reactants are incorporated into the final product. rsc.org Traditional amine syntheses, such as the Gabriel synthesis, often suffer from poor atom economy due to the formation of stoichiometric byproducts. rsc.orgprimescholars.com Modern methods aim to overcome this by designing reactions where the majority of atoms from the starting materials are found in the target molecule.
For a compound like 3-methoxycinnamylamine, a highly atom-economical approach is the direct catalytic amination of the corresponding allylic alcohol, 3-(3-methoxyphenyl)prop-2-en-1-ol. Palladium-catalyzed allylic amination, for instance, can utilize allylic alcohols directly with an amine source, generating water as the primary byproduct. rsc.orgacs.org This "hydrogen borrowing" or "dehydrative allylation" methodology is inherently more atom-economical than routes requiring pre-functionalization of the alcohol into a leaving group (e.g., a halide or acetate), which generates stoichiometric waste. rsc.orgorganic-chemistry.org
Key strategies for enhancing atom economy and reducing waste in the synthesis of 3-methoxycinnamylamine and related allylic amines include:
Direct C-N Bond Formation: Using catalysts to directly couple an amine source with an allylic alcohol or even an alkene avoids the multiple steps and poor atom economy associated with protecting groups and leaving group chemistry. rsc.orgnih.gov
Catalytic Hydrogenation: The reduction of an appropriate imine or nitrile is a classic method. While the use of stoichiometric reducing agents like sodium borohydride (B1222165) lowers atom economy, catalytic hydrogenation with H₂ gas is highly atom-economical, producing minimal waste.
Biocatalysis: The use of enzymes, such as transaminases, to convert the corresponding ketone or aldehyde (3-(3-methoxyphenyl)propenal) directly to the amine offers a green alternative. nih.gov These reactions can be performed in aqueous media under mild conditions, significantly reducing solvent waste and byproducts. nih.govresearchgate.net A biosynthetic route for cinnamylamine (B1233655) in E. coli has been developed, showcasing the potential for sustainable production. nih.gov
Table 1: Conceptual Atom Economy Comparison for Allylic Amine Synthesis
| Synthetic Strategy | Key Reactants | Major Byproduct(s) | Relative Atom Economy | Waste Reduction Notes |
|---|---|---|---|---|
| Classical (e.g., from Allyl Halide) | Allyl Halide, Ammonia | Ammonium (B1175870) Halide Salt | Low | Generates stoichiometric salt waste. rsc.org |
| Tsuji-Trost Amination | Allyl Acetate, Amine, Pd Catalyst | Acetate Salts | Moderate | Requires pre-activation of alcohol, generating waste. researchgate.net |
| Direct Catalytic Amination (Hydrogen Borrowing) | Allyl Alcohol, Ammonia, Catalyst | Water | High | Maximizes atom incorporation; water is a benign byproduct. rsc.org |
| Biocatalytic Transamination | Cinnamaldehyde derivative, Amino Donor, Enzyme | Keto Acid | High | Green solvent (water), biodegradable catalyst (enzyme). nih.gov |
Investigation into Flow Chemistry and Continuous Synthesis Protocols
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and simplified scalability. For the synthesis of intermediates like 3-methoxycinnamylamine, flow protocols can be highly beneficial.
A potential continuous flow synthesis could involve the palladium-catalyzed direct amination of 3-(3-methoxyphenyl)prop-2-en-1-ol. In such a setup, streams of the allylic alcohol, the amine source (e.g., ammonia in a suitable solvent), and a soluble palladium catalyst would be mixed and fed into a heated, packed-bed reactor containing a supported ligand or catalyst. The output stream would continuously yield the product, which can then be purified inline. Researchers have noted the potential for applying direct amination methods to flow synthesis to improve efficiency. acs.org
Furthermore, continuous flow has been successfully applied to the synthesis of cinnamic acid derivatives, which are precursors to compounds like 3-methoxycinnamylamine. beilstein-journals.org For example, the coupling of cinnamic acids with amines to form amides has been achieved in continuous flow mechanochemistry, demonstrating the capacity to produce products on a large scale (100 g) with high yields. beilstein-journals.org Such protocols minimize manual handling, reduce reaction volumes at any given time, and allow for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purity compared to batch processes.
Comparative Analysis of Synthetic Efficiency, Yields, and Scalability of Different Routes
The optimal synthetic route to 3-methoxycinnamylamine depends on a balance of efficiency, yield, cost, and scalability. Several plausible chemical and biochemical pathways can be compared.
Reductive Amination of 3-Methoxycinnamaldehyde: This is a very common and scalable method for producing amines. acs.org The aldehyde can be reacted with ammonia to form an intermediate imine, which is then reduced in situ.
Efficiency & Yield: This two-step, one-pot process is generally efficient. Yields can be high, though they are dependent on the choice of reducing agent. Catalytic hydrogenation offers higher yields and better green credentials than stoichiometric metal hydrides.
Scalability: The process is highly scalable and widely used in industry. The primary challenges are managing the handling of gaseous ammonia and hydrogen gas at large scales.
Palladium-Catalyzed Direct Amination of 3-Methoxycinnamyl Alcohol: This modern approach is noted for its elegance and atom economy. rsc.org
Efficiency & Yield: Excellent yields have been reported for the synthesis of various allylic amines using this method, often under mild conditions. rsc.orgresearchgate.net The direct use of allylic alcohols avoids extra protection/deprotection or activation steps. researchgate.net
Scalability: The method has been demonstrated on a gram scale for the synthesis of pharmaceuticals like naftifine, which is structurally similar to 3-methoxycinnamylamine. rsc.orgresearchgate.net The main barrier to industrial scale-up is the cost of the palladium catalyst and ligands, making catalyst recovery and recycling crucial for economic viability. rsc.org
Heck Reaction: A scalable synthesis of cinnamylamines has been developed using the Heck reaction between an aryl iodide (e.g., 1-iodo-3-methoxybenzene) and a protected allylamine, followed by deprotection. researchgate.net
Scalability: The methodology has been successfully performed on a 5-gram scale, indicating its potential for larger-scale production. researchgate.net
Biocatalytic Route from Cinnamic Acid: A multi-enzyme cascade in a microbial host like E. coli can produce cinnamylamine from cinnamic acid. nih.gov
Efficiency & Yield: In an engineered strain, yields of 523.15 mg/L have been achieved. nih.gov While promising, this is currently lower than typical chemical synthesis yields. The efficiency is dependent on optimizing metabolic pathways and culture conditions.
Scalability: Fermentation is an inherently scalable technology. However, scaling up this specific process would require significant investment in bioreactor infrastructure and process optimization to become competitive with established chemical routes.
Table 2: Comparative Analysis of Synthetic Routes to Cinnamylamine Derivatives
| Synthetic Route | Typical Starting Materials | Key Advantages | Key Disadvantages | Reported Yields | Scalability Potential |
|---|---|---|---|---|---|
| Reductive Amination | 3-Methoxycinnamaldehyde, Amine Source, Reducing Agent | Well-established, reliable, highly scalable. acs.org | Can have lower atom economy with certain reducing agents. nih.gov | Good to Excellent | Excellent |
| Pd-Catalyzed Direct Amination | 3-Methoxycinnamyl Alcohol, Amine Source, Pd-Catalyst | High atom economy, mild conditions, fewer steps. rsc.orgrsc.org | High cost of catalyst, potential for metal contamination. researchgate.net | Good to Excellent rsc.org | Good (demonstrated on gram scale) researchgate.net |
| Heck Reaction | 1-Iodo-3-methoxybenzene, Protected Allylamine, Pd-Catalyst | Good regioselectivity, scalable without chromatography. researchgate.net | Multi-step (protection/deprotection), moderate overall yields. | 55-65% researchgate.net | Good (demonstrated on 5g scale) researchgate.net |
| Biocatalysis | 3-Methoxycinnamic Acid, Engineered Microbe | Sustainable, uses renewable resources, mild conditions. nih.gov | Currently lower yields, requires specialized fermentation equipment. | ~523 mg/L nih.gov | Potentially Excellent (with optimization) |
Investigation into the Chemical Reactivity and Transformation Mechanisms of 2 Propen 1 Amine, 3 3 Methoxyphenyl
Reactivity Profiling of the Allylamine (B125299) Moiety
The allylamine functional group is characterized by the dual reactivity of the alkene and the amine. The alkene is susceptible to electrophilic attack, while the lone pair of electrons on the nitrogen atom confers nucleophilic and basic properties to the amine group.
Electrophilic Additions to the Alkene Functionality
The carbon-carbon double bond in the allylic system is electron-rich and readily undergoes electrophilic addition reactions. The regioselectivity of these additions is influenced by the electronic effects of the substituents and the stability of the resulting carbocation intermediate.
Common electrophilic additions include:
Hydrohalogenation: The addition of hydrogen halides (HX) across the double bond. The reaction proceeds via a carbocation intermediate, with the halogen typically adding to the more substituted carbon (Markovnikov's rule).
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) results in the formation of a vicinal dihalide. The reaction often proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. chemindigest.com
Hydration: Acid-catalyzed addition of water leads to the formation of an alcohol. This reaction also generally follows Markovnikov's rule.
The presence of the amine group can complicate these reactions. Under acidic conditions, the amine will be protonated to form an ammonium (B1175870) salt. The electron-withdrawing nature of the ammonium group can deactivate the double bond towards electrophilic attack.
Table 1: Predicted Products of Electrophilic Addition to 2-Propen-1-amine, 3-(3-methoxyphenyl)- This table is illustrative and based on general chemical principles.
| Reagent | Predicted Major Product | Reaction Type |
| HBr | 2-Bromo-3-(3-methoxyphenyl)propan-1-amine | Hydrobromination |
| Br₂ | 2,3-Dibromo-3-(3-methoxyphenyl)propan-1-amine | Bromination |
| H₂O / H⁺ | 2-Hydroxy-3-(3-methoxyphenyl)propan-1-amine | Hydration |
Nucleophilic Reactions Involving the Amine Group
The primary amine in 2-Propen-1-amine, 3-(3-methoxyphenyl)- is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk This allows it to participate in a variety of nucleophilic substitution and addition reactions.
Key reactions include:
Alkylation: Reaction with alkyl halides leads to the formation of secondary, tertiary, and even quaternary ammonium salts. The reaction proceeds via an SN2 mechanism. Over-alkylation is a common issue, often resulting in a mixture of products. ncert.nic.in
Acylation: Treatment with acyl chlorides or acid anhydrides in the presence of a base yields N-acyl derivatives (amides). This reaction is typically very efficient and is often used to protect the amine group. chemguide.co.ukncert.nic.in
Condensation Reactions: The amine can react with aldehydes and ketones to form imines (Schiff bases) through a reversible condensation reaction.
The nucleophilicity of the amine can be compared to other amines, with primary amines generally being less sterically hindered than secondary amines. masterorganicchemistry.com Studies on the kinetics of amine reactions show that their nucleophilicity can be quantified and compared, though this is often dependent on the specific electrophile and solvent system used. acs.orgnih.gov
Table 2: Examples of Nucleophilic Reactions of the Amine Group This table is illustrative and based on general chemical principles.
| Reagent | Product Type | General Reaction |
| Methyl Iodide (CH₃I) | Secondary Amine / Ammonium Salt | N-Alkylation |
| Acetyl Chloride (CH₃COCl) | N-Acyl Amide | N-Acylation |
| Benzaldehyde (C₆H₅CHO) | Imine (Schiff Base) | Condensation |
Cycloaddition Reactions and Pericyclic Processes
The alkene functionality of the allylamine can participate in cycloaddition reactions, where it reacts with a 1,3-dipole or a diene to form a cyclic product. These reactions are valuable for constructing complex ring systems.
[3+2] Cycloadditions: The alkene can act as a dipolarophile and react with 1,3-dipoles such as nitrones or azomethine ylides to form five-membered heterocyclic rings. nih.govuchicago.edu These reactions are often highly regioselective and stereoselective.
Diels-Alder Reaction ([4+2] Cycloaddition): While less common for simple alkenes unless activated by electron-withdrawing groups, the double bond could potentially react with a diene to form a six-membered ring. The reactivity would be low without further modification.
The amine group itself, or derivatives thereof, can also be part of the reacting system in certain pericyclic processes.
Functionalization and Derivatization Strategies for the Methoxyphenyl Group
The 3-methoxyphenyl (B12655295) ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The positions of substitution are directed by the existing methoxy (B1213986) and allylamine substituents. The aromatic ring can also be functionalized using modern metal-catalyzed cross-coupling reactions.
Aromatic Substitution Reactions (Electrophilic and Nucleophilic)
The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. quora.comlibretexts.org The allylamine substituent, attached via a propyl chain, has a weaker, activating inductive effect. The combined directing effects will influence the position of incoming electrophiles. The primary sites for electrophilic attack are predicted to be ortho and para to the strongly activating methoxy group.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. Given the activated nature of the ring, milder conditions may be required to avoid over-reaction. libretexts.org
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. These reactions are catalyzed by Lewis acids. byjus.comlkouniv.ac.in
Nucleophilic aromatic substitution is generally difficult on such an electron-rich ring unless a good leaving group (like a halogen) is present and the ring is activated by a strong electron-withdrawing group.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution This table is illustrative and based on general chemical principles. Numbering assumes the allylamine-containing substituent is at position 1 and the methoxy group is at position 3.
| Reaction | Reagent | Predicted Major Substitution Positions |
| Bromination | Br₂ / FeBr₃ | C-2, C-4, C-6 |
| Nitration | HNO₃ / H₂SO₄ | C-2, C-4, C-6 |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | C-2, C-4, C-6 |
Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Ring
To utilize metal-catalyzed cross-coupling reactions, the aromatic ring must first be functionalized with a suitable group, typically a halide (Br, I) or a triflate. This can be achieved through electrophilic halogenation. Once installed, these functional groups can participate in a wide array of powerful C-C and C-N bond-forming reactions.
Examples of potential cross-coupling strategies include:
Suzuki Coupling: Reaction of an aryl halide/triflate with an organoboron reagent, catalyzed by palladium.
Heck Coupling: Palladium-catalyzed reaction of an aryl halide with an alkene.
Sonogashira Coupling: Palladium- and copper-catalyzed coupling of an aryl halide with a terminal alkyne. youtube.com
Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond between an aryl halide and an amine.
The methoxy group itself can, under certain conditions with nickel catalysts, be used as a leaving group in cross-coupling reactions, allowing for the direct replacement of the -OCH₃ group with other functionalities. acs.org
Studies on Chemo-, Regio-, and Stereoselectivity in Complex Chemical Transformations
The presence of multiple reactive sites within 2-Propen-1-amine, 3-(3-methoxyphenyl)- —namely the amine nucleophile, the carbon-carbon double bond, and the aromatic ring—gives rise to challenges and opportunities in controlling the selectivity of its reactions.
Chemoselectivity: In reactions involving multiple electrophiles, the primary amine of 2-Propen-1-amine, 3-(3-methoxyphenyl)- is expected to exhibit typical nucleophilic behavior. However, the reactivity can be modulated by the choice of reagents and catalysts. For instance, in the presence of a soft electrophile, the nucleophilicity of the amine might be favored, while under different conditions, reactions at the alkene (e.g., hydroamination, hydrogenation) or the aromatic ring (e.g., electrophilic aromatic substitution) could be promoted.
Regioselectivity: The regiochemical outcome of additions to the allylic double bond is a critical aspect of the reactivity of this compound. In transition-metal-catalyzed reactions, such as hydroamination or cross-coupling, the position of the new bond formation is highly dependent on the nature of the catalyst and ligands. For example, ruthenium-catalyzed anti-Markovnikov hydroamination of vinylarenes has been shown to proceed via nucleophilic attack on a η⁶-vinylarene complex, leading to the formation of the linear amine adduct with high regioselectivity. berkeley.edu Conversely, other catalytic systems might favor the branched isomer. The electronic influence of the meta-methoxy group on the phenyl ring can also play a role in directing the regioselectivity of certain reactions by altering the electron density at different positions of the aromatic ring and the adjacent double bond. caltech.edu
Stereoselectivity: The synthesis of chiral amines is of significant interest, and the allylic nature of 2-Propen-1-amine, 3-(3-methoxyphenyl)- provides a handle for stereocontrol. Stereoselective synthesis of related (E)-3,3-diaryl and (E)-3-aryl-3-aryloxy allylamines has been achieved with high stereoselectivity (>98%) through a bromination/dehydrobromination sequence followed by cross-coupling reactions, which proceed with retention of the E-configuration. rsc.orgresearchgate.net Furthermore, palladium-catalyzed enantioselective α-alkenylation of alkylamines has been developed, yielding chiral allylic amines with high enantiomeric excess. acs.org These methodologies suggest that stereocontrolled transformations of 2-Propen-1-amine, 3-(3-methoxyphenyl)- are feasible, allowing for the synthesis of specific enantiomers. The stereochemical outcome of such reactions is often dictated by the chiral catalyst or auxiliary employed.
A summary of expected selectivity in reactions involving allylamines is presented in the table below.
| Reaction Type | Selectivity Aspect | Controlling Factors | Expected Outcome for 2-Propen-1-amine, 3-(3-methoxyphenyl)- |
| Hydroamination | Regioselectivity | Catalyst (e.g., Ru, Ni), Ligands | Potentially high for either linear (anti-Markovnikov) or branched (Markovnikov) product depending on the catalytic system. berkeley.eduberkeley.edu |
| Cross-Coupling | Stereoselectivity | Catalyst, Starting Material Geometry | Retention of alkene geometry is often observed. rsc.org |
| Asymmetric Alkenylation | Enantioselectivity | Chiral Ligands, Metal Catalyst | High enantiomeric excess can be achieved. acs.org |
Mechanistic Investigations of Key Reactions Involving the Compound
Understanding the reaction mechanisms is fundamental to predicting and controlling the chemical transformations of 2-Propen-1-amine, 3-(3-methoxyphenyl)-. This involves studying the reaction kinetics, thermodynamics, and identifying transient species.
Kinetic studies provide insights into the rate-determining steps of a reaction, while thermodynamic studies reveal the relative stabilities of reactants, intermediates, and products. For reactions involving allylamines, the reaction rates and equilibria can be significantly influenced by the substituents.
In the context of transition metal-catalyzed reactions, the kinetics are often complex, involving several steps such as oxidative addition, migratory insertion, and reductive elimination. For instance, in Ullmann-type coupling reactions for N-arylation, the activation of the haloarene has been identified as the rate-limiting step, with the activation energy being directly related to the experimental reaction yields. mdpi.com Computational studies have shown that the strain in the substituted haloarene is a primary contributor to the energy barrier. mdpi.com For 2-Propen-1-amine, 3-(3-methoxyphenyl)-, the kinetics of its coupling reactions would similarly depend on the activation of the coupling partner and the nucleophilicity of the amine.
The following table outlines hypothetical kinetic and thermodynamic parameters that could be investigated for a reaction involving 2-Propen-1-amine, 3-(3-methoxyphenyl)-, such as a palladium-catalyzed cross-coupling.
| Parameter | Description | Influencing Factors |
| Rate Constant (k) | A measure of the reaction speed. | Temperature, concentration, catalyst, solvent, electronic nature of the methoxy group. |
| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Nature of the rate-determining step, steric hindrance. mdpi.com |
| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. | Bond energies of reactants and products. |
| Gibbs Free Energy of Reaction (ΔG) | Determines the spontaneity of the reaction. | Enthalpy, entropy, and temperature. |
Reaction intermediates are transient species formed during a chemical reaction that are neither reactants nor final products. Their identification is crucial for elucidating the reaction pathway.
In many reactions involving allylic systems, resonance-stabilized cations, anions, or radicals are common intermediates. youtube.com For instance, in SN1-type reactions, a resonance-stabilized allylic carbocation would be formed from 2-Propen-1-amine, 3-(3-methoxyphenyl)-. The positive charge would be delocalized between the α-carbon and the γ-carbon of the allylic system.
In transition metal-catalyzed reactions, organometallic intermediates play a pivotal role. For example, in ruthenium-catalyzed hydroamination, a ruthenium η⁶-(2-aminoethyl)benzene complex has been identified as a key intermediate. berkeley.edu In palladium-catalyzed reactions, π-allyl palladium complexes are frequently proposed intermediates. Mechanistic studies on copper-catalyzed trifluoromethylation have shown that the oxidative addition of an iodoarene to a Cu(I)-CF3 species is the rate-determining step, implying the formation of a Cu(III) intermediate. researchgate.net
The characterization of these often short-lived intermediates can be challenging and typically requires specialized techniques such as low-temperature NMR spectroscopy, mass spectrometry, or computational modeling.
Below is a table of potential reaction intermediates in various transformations of 2-Propen-1-amine, 3-(3-methoxyphenyl)-.
| Reaction Type | Potential Intermediate | Characterization Method |
| Nucleophilic Substitution (SN1) | Resonance-stabilized allylic carbocation | NMR spectroscopy, computational studies |
| Radical Halogenation | Resonance-stabilized allylic radical | Electron Paramagnetic Resonance (EPR) spectroscopy |
| Ru-catalyzed Hydroamination | Ruthenium η⁶-(2-aminoethyl)benzene complex | In-situ NMR, X-ray crystallography of stable analogues. berkeley.edu |
| Pd-catalyzed Cross-Coupling | π-Allyl palladium complex | NMR spectroscopy, mass spectrometry |
Advanced Spectroscopic and Structural Elucidation Methodologies in Research on 2 Propen 1 Amine, 3 3 Methoxyphenyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Propen-1-amine, 3-(3-methoxyphenyl)-. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each nucleus, while two-dimensional (2D) techniques are crucial for assigning stereochemistry and analyzing conformational dynamics.
In the ¹H NMR spectrum, the chemical shifts (δ) and coupling constants (J) are diagnostic. For instance, the protons on the double bond (vinylic protons) would appear as distinct multiplets, with the magnitude of their coupling constant helping to confirm the E or Z configuration, although the E (trans) isomer is typically more stable and common. The methine proton adjacent to the nitrogen atom (CH-N) would show correlations to both the vinylic protons and the amine (NH₂) protons.
Two-dimensional NMR experiments are essential for unambiguous assignments.
COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, definitively linking the allylic, vinylic, and aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of all carbon signals based on the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for connecting the phenyl ring to the propenyl chain via the C-C bond.
NOESY (Nuclear Overhauser Effect Spectroscopy) is paramount for conformational and stereochemical analysis. It detects through-space interactions between protons that are close to each other, irrespective of their bonding network. For example, NOE correlations between the methine proton and specific aromatic protons can help define the preferred rotational conformation (rotamer) around the C-C single bond connecting the phenyl ring and the double bond.
The amine protons (NH₂) may appear as a broad singlet and their signal can be exchanged with deuterium (B1214612) upon adding D₂O to the sample, confirming their identity. docbrown.info In chiral environments or at low temperatures, these protons can become diastereotopic and appear as separate signals.
Interactive Table 1: Predicted ¹H NMR Data for 2-Propen-1-amine, 3-(3-methoxyphenyl)- This table presents expected chemical shift ranges and multiplicities based on analyses of structurally similar compounds. Actual values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Aromatic (C4-H, C5-H, C6-H) | 7.10 - 7.30 | Multiplet (m) | The exact shifts depend on the substitution pattern. |
| Aromatic (C2-H) | 6.75 - 6.90 | Multiplet (m) | Shielded by the methoxy (B1213986) group. |
| Vinylic (=CH-Ar) | 6.40 - 6.60 | Doublet (d) | Coupled to the other vinylic proton. |
| Vinylic (=CH-CH) | 5.90 - 6.20 | Doublet of triplets (dt) | Coupled to the other vinylic proton and the CH-N proton. |
| Methoxy (O-CH₃) | 3.80 - 3.90 | Singlet (s) | Characteristic shift for an aryl methyl ether. |
| Allylic Methine (CH-N) | 3.40 - 3.60 | Multiplet (m) | Coupled to vinylic proton and NH₂ protons. |
| Amine (NH₂) | 1.50 - 2.50 | Broad singlet (br s) | Shift is concentration and solvent dependent; exchanges with D₂O. |
Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Structural Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition of 2-Propen-1-amine, 3-(3-methoxyphenyl)- and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ in electrospray ionization), allowing for the unambiguous determination of the elemental formula (C₁₀H₁₃NO). This is a critical step in confirming the identity of a newly synthesized compound.
Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. This process reveals characteristic fragmentation pathways that serve as a structural fingerprint. For 2-Propen-1-amine, 3-(3-methoxyphenyl)-, key fragmentations would be expected to occur at the weakest bonds and lead to stable ions or neutral losses.
A plausible fragmentation pathway for the protonated molecule ([M+H]⁺, m/z 164.107) would include:
Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond is a common pathway for primary amines, leading to a stable resonance-delocalized carbocation. This would result in a fragment ion at m/z 147.
Benzylic/Allylic Cleavage: Fission of the bond between the phenyl ring and the propenyl chain, potentially leading to a methoxyphenyl-containing fragment.
Retro-Diels-Alder (RDA) type fragmentation: While less common for acyclic systems, rearrangements and subsequent cleavages of the propenyl chain can occur.
Cleavage of the methoxy group: Loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy group is also possible.
Analysis of fragmentation patterns in related molecules, such as ketamine analogues with a methoxyphenyl group, shows characteristic cleavages that help identify the substituent on the benzene (B151609) ring. mdpi.com
Interactive Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of [C₁₀H₁₃NO + H]⁺
| Predicted m/z | Proposed Formula of Fragment | Proposed Neutral Loss | Notes |
| 164.107 | [C₁₀H₁₄NO]⁺ | - | Protonated Molecular Ion |
| 147.081 | [C₁₀H₁₁O]⁺ | NH₃ | Loss of ammonia, a characteristic fragmentation for primary amines. |
| 121.065 | [C₈H₉O]⁺ | C₂H₅N | Cleavage of the propenyl-amine portion. This ion corresponds to a methoxy-tropylium or related ion. |
| 91.054 | [C₇H₇]⁺ | CH₂O from m/z 121 | Loss of formaldehyde from the methoxybenzyl moiety. |
X-Ray Crystallography for Solid-State Structural Determination of the Compound or its Derivatives
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise atomic coordinates, bond lengths, bond angles, and torsional angles.
For 2-Propen-1-amine, 3-(3-methoxyphenyl)-, a successful crystallographic analysis would unequivocally establish:
The stereochemistry at the chiral center.
The configuration of the double bond (E or Z).
The preferred conformation of the molecule in the crystal lattice, including the torsion angle between the phenyl ring and the propenyl group.
Intermolecular interactions, such as hydrogen bonds involving the amine group (N-H···N or N-H···O) and π–π stacking between phenyl rings, which govern the crystal packing.
While a crystal structure for the parent amine may not be readily available, analysis of derivatives is common. For instance, forming a salt with a chiral acid (like tartaric acid) or an achiral acid (like HCl) can facilitate crystallization and resolve the absolute stereochemistry. Crystal structures of related chalcones and propenone compounds reveal that the phenyl rings are often nearly coplanar with the propenyl system, though significant twists can occur. nih.govnih.gov
Interactive Table 3: Typical Bond Lengths and Angles Expected from a Crystal Structure Analysis Data based on similar structures found in crystallographic databases.
| Parameter | Atoms Involved | Expected Value |
| Bond Length | C=C (double bond) | 1.33 - 1.35 Å |
| Bond Length | C-N (amine) | 1.46 - 1.49 Å |
| Bond Length | C(sp²)-C(sp²) (vinyl-aryl) | 1.45 - 1.48 Å |
| Bond Length | C(aryl)-O (ether) | 1.35 - 1.38 Å |
| Bond Angle | C=C-C | ~120 - 125° |
| Torsion Angle | C(aryl)-C(aryl)-C=C | 0 - 30° (deviation from planarity) |
Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Functional Group Identification in Reaction Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can be used to monitor reaction progress. Each technique provides complementary information based on different selection rules: IR spectroscopy measures changes in dipole moment, while Raman spectroscopy measures changes in polarizability.
For 2-Propen-1-amine, 3-(3-methoxyphenyl)-, the key vibrational modes include:
N-H stretch: A medium to weak absorption in the IR spectrum around 3300-3500 cm⁻¹, characteristic of a primary amine.
C-H stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below.
C=C stretch: A stretch around 1640-1660 cm⁻¹ for the alkene double bond. This band is often stronger in the Raman spectrum than in the IR.
C=C aromatic stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
C-N stretch: A band in the 1020-1250 cm⁻¹ region.
C-O stretch: A strong band for the aryl-alkyl ether around 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
=C-H bends (out-of-plane): Strong bands in the IR spectrum between 675-1000 cm⁻¹ that are diagnostic of the substitution pattern on the double bond and the aromatic ring.
These techniques are particularly useful for real-time reaction monitoring. For example, in the synthesis of this compound, one could monitor the disappearance of a carbonyl stretch (from a precursor aldehyde or ketone) and the appearance of the C=C and C-N stretches to track the reaction's progress. researchgate.netresearchgate.net
Interactive Table 4: Characteristic Vibrational Frequencies for 2-Propen-1-amine, 3-(3-methoxyphenyl)-
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| Amine (R-NH₂) | N-H stretch | 3300 - 3500 | Medium | Weak |
| Alkene (C=C) | C=C stretch | 1640 - 1660 | Variable | Strong |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |
| Aryl Ether | C-O-C asym. stretch | 1230 - 1270 | Strong | Medium |
| Amine (R-NH₂) | C-N stretch | 1020 - 1250 | Medium | Medium |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment
Since 2-Propen-1-amine, 3-(3-methoxyphenyl)- possesses a chiral center at the carbon atom bearing the amine group, it can exist as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral molecules. wikipedia.org
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. slideshare.netwikipedia.orgCircular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.orgacs.org
Both techniques produce a spectrum that is characteristic of a specific enantiomer. The spectrum of one enantiomer will be the mirror image of the other. The key feature in these spectra is the Cotton effect , which is the characteristic change in optical rotation (in ORD) or the presence of a positive or negative band (in CD) in the vicinity of an absorption band of a chromophore. libretexts.org
For 2-Propen-1-amine, 3-(3-methoxyphenyl)-, the relevant chromophores are the methoxy-substituted phenyl ring and the conjugated double bond, which absorb in the UV region. The chiral center, being adjacent to these chromophores, induces chirality in their electronic transitions, resulting in a measurable CD and ORD spectrum.
These methods are highly sensitive for:
Determining Enantiomeric Excess (ee): The magnitude of the CD or ORD signal is directly proportional to the concentration difference between the two enantiomers. By comparing the signal of a sample to that of an enantiomerically pure standard, the enantiomeric purity can be rapidly determined. rsc.orgnih.gov
Assigning Absolute Configuration: While empirical rules (like the Octant Rule for ketones) can sometimes be used, the absolute configuration is most reliably assigned by comparing the experimental CD spectrum to one predicted by quantum chemical calculations or to the spectrum of a known, structurally related compound. nih.gov
The combination of CD spectroscopy with derivatizing agents or host-guest assemblies can also be used to create highly sensitive systems for the rapid determination of chiral amine enantiopurity. rsc.org
Theoretical and Computational Chemistry Approaches to 2 Propen 1 Amine, 3 3 Methoxyphenyl
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which numerous properties can be derived.
Density Functional Theory (DFT) has become the workhorse of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying reaction mechanisms. numberanalytics.com For a molecule like 2-Propen-1-amine, 3-(3-methoxyphenyl)-, DFT could be used to investigate several key reactions. For instance, in a palladium-catalyzed α-alkenylation, DFT calculations could map the entire catalytic cycle, including oxidative addition, deprotonation, and reductive elimination steps. acs.org
Researchers would use a functional like B3LYP with a suitable basis set (e.g., 6-31+G*) to locate the geometries of all reactants, intermediates, transition states (TS), and products along a reaction coordinate. acs.orgnih.gov By calculating the energies of these stationary points, a potential energy surface can be constructed. This surface reveals the activation energy (the energy barrier of the highest TS) for different pathways, allowing for the prediction of the most likely reaction mechanism and the origin of selectivity. acs.org For example, a study on the deprotonation of allylamines used DFT to show that regioselectivity was a result of kinetic control, successfully explaining experimental outcomes. acs.orgnih.gov
Illustrative DFT Data for a Hypothetical Reaction Pathway
This table illustrates the type of data generated from a DFT study on a hypothetical reaction involving 2-Propen-1-amine, 3-(3-methoxyphenyl)-. The values are for demonstrative purposes.
| Stationary Point | Description | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
|---|---|---|---|
| Reactants | Isolated Molecule + Reagent | 0.00 | 0 |
| TS1 | First Transition State | +15.2 | 1 |
| Intermediate | Reaction Intermediate | -5.8 | 0 |
| TS2 | Second Transition State | +12.5 | 1 |
| Products | Final Products | -20.1 | 0 |
Ab initio (from the beginning) methods are computationally demanding but highly accurate. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as DLPNO-CCSD(T), serve as benchmarks for conformational energies. nih.gov
The flexibility of 2-Propen-1-amine, 3-(3-methoxyphenyl)- arises from rotation around the C-C and C-N single bonds. An ab initio conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to map the potential energy surface. This process identifies the lowest energy conformers (the most stable shapes of the molecule) and the energy barriers between them. nih.govresearchgate.net Such studies have been performed on related molecules like halopropanes and allylamine (B125299) itself, revealing the subtle electronic and steric interactions that govern conformational preference. nih.govresearchgate.net For this compound, key findings would relate to the relative orientation of the amine's lone pair, the vinyl group, and the methoxyphenyl ring.
Illustrative Conformational Energy Data
This table shows hypothetical relative energies for different conformers of 2-Propen-1-amine, 3-(3-methoxyphenyl)-, as would be calculated by high-level ab initio methods.
| Conformer | Dihedral Angle 1 (C-C-C-N) | Dihedral Angle 2 (C-C-N-H) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|---|
| A | 180° (trans) | 60° (gauche) | 0.00 | 65.1 |
| B | 60° (gauche) | 180° (trans) | 0.85 | 15.5 |
| C | 180° (trans) | 180° (trans) | 1.10 | 9.3 |
| D | 60° (gauche) | 60° (gauche) | 1.50 | 5.1 |
Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions
While quantum calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations model the molecule's movement over time. cambridge.org MD is invaluable for studying flexible molecules, as it can explore the vast landscape of possible conformations by simulating the atomic motions based on a force field. nih.govrsc.org
An MD simulation of 2-Propen-1-amine, 3-(3-methoxyphenyl)- would typically place the molecule in a box of solvent molecules (e.g., water or an organic solvent) and solve Newton's equations of motion for every atom over thousands of steps. nih.gov The resulting trajectory provides a movie of how the molecule tumbles, vibrates, and changes shape. This is crucial for understanding its average structure in solution and how it interacts with neighboring solvent molecules through hydrogen bonds or van der Waals forces. Enhanced sampling techniques can be used to overcome energy barriers more efficiently and ensure a more complete exploration of the conformational space. nih.govnih.gov
In Silico Screening and Design of Potential Catalytic or Material Applications (excluding biological contexts)
Computational tools can accelerate the discovery of new catalysts and materials by screening vast numbers of candidate molecules in silico. acs.orgacs.org Given its amine and alkene functionalities, 2-Propen-1-amine, 3-(3-methoxyphenyl)- could be evaluated as a ligand in homogeneous catalysis. acs.org An automated workflow could computationally modify the molecule's backbone and substituents, then use DFT to calculate properties relevant to catalytic activity, such as the energy of coordination to a metal center or the activation barrier for a key reaction step. acs.orgmdpi.com
Another potential application is in materials for carbon capture. Amine-based solvents are widely used to capture CO₂, and computational approaches are being developed to design novel amines with optimized absorption capacity, viscosity, and basicity. arxiv.orgnih.gov 2-Propen-1-amine, 3-(3-methoxyphenyl)- could be included in a virtual library and its performance metrics predicted using quantitative structure-property relationship (QSPR) models, guiding the synthesis of only the most promising candidates.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. nih.gov DFT calculations can reliably predict vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. acs.orgresearchgate.net
To predict the IR spectrum, one would first perform a geometry optimization and frequency calculation at a level like B3LYP/6-311G(d,p). researchgate.net The calculated vibrational frequencies correspond to bond stretches and bends (e.g., N-H stretch, C=C stretch), which can be compared directly to an experimental IR spectrum.
For NMR prediction, the optimized geometry is used in a subsequent calculation employing a method like Gauge-Including Atomic Orbital (GIAO) DFT. nih.govrsc.org This computes the isotropic shielding tensor for each nucleus (e.g., ¹H and ¹³C). By subtracting these values from the shielding tensor of a reference compound (like tetramethylsilane, TMS), one can obtain predicted chemical shifts that often show excellent agreement with experimental results. acs.org
Illustrative Predicted vs. Experimental ¹³C NMR Data
This table presents a hypothetical comparison between DFT-calculated and experimental ¹³C NMR chemical shifts for selected atoms in 2-Propen-1-amine, 3-(3-methoxyphenyl)-.
| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| C (ipso-aryl) | 139.5 | 138.7 | +0.8 |
| C (meta-aryl, C-O) | 160.1 | 159.9 | +0.2 |
| C (vinyl, CH) | 128.9 | 129.4 | -0.5 |
| C (vinyl, CH₂) | 133.2 | 132.5 | +0.7 |
| C (allyl, CH₂N) | 45.3 | 46.1 | -0.8 |
| C (methoxy, OCH₃) | 55.8 | 55.2 | +0.6 |
Development of Predictive Models for Chemical Transformations and Selectivity
Beyond studying single reactions, computational chemistry is moving towards developing predictive models, often using machine learning (ML), that can forecast the outcomes of reactions on a larger scale. rsc.orgethz.ch These models are trained on large datasets of known reactions, learning the complex relationships between a reactant's structure and the resulting product distribution or stereoselectivity. numberanalytics.comarxiv.org
For 2-Propen-1-amine, 3-(3-methoxyphenyl)-, a predictive model could be used to assess its reactivity in various transformations. For example, in an electrophilic aromatic substitution, a model could predict the most likely position of attack on the methoxyphenyl ring (ortho, meta, or para to the existing groups) by learning from thousands of similar reactions. nih.gov These models often combine quantum mechanical descriptors (like calculated atomic charges or frontier molecular orbital energies) with graph-based representations of molecules to achieve high accuracy, providing a rapid and powerful tool for synthesis planning. rsc.orgnih.gov
Exploration of Chemical and Material Science Applications Excluding Biological and Clinical of 2 Propen 1 Amine, 3 3 Methoxyphenyl
Role as a Building Block in the Synthesis of Complex Organic Molecules and Heterocyclic Systems
The dual functionality of 2-Propen-1-amine, 3-(3-methoxyphenyl)- makes it a versatile precursor for the synthesis of more complex organic structures, including various heterocyclic systems. The primary amine can act as a nucleophile, while the alkene can participate in a variety of addition and cycloaddition reactions.
Allylic amines are recognized as important building blocks for synthesizing heterocycles. nih.govacs.org The amine group can react with various electrophiles to form intermediates that subsequently undergo intramolecular cyclization involving the allyl group. This approach provides a pathway to nitrogen-containing heterocycles, which are significant structural motifs in many functional organic molecules. For instance, reactions with carbonyl compounds could lead to the formation of imines, which can then undergo further transformations.
The synthesis of allylic amines can be achieved through several methods, including nickel-catalyzed multicomponent coupling reactions of alkenes, aldehydes, and amides, which offers a modular approach to structurally diverse allylic amines. nih.gov Other strategies involve the palladium-catalyzed enantioselective α-alkenylation of alkylamines. acs.org These synthetic routes could potentially be adapted for the production of 2-Propen-1-amine, 3-(3-methoxyphenyl)-.
Application in Polymer Chemistry and Advanced Material Science
The presence of a polymerizable allyl group suggests that 2-Propen-1-amine, 3-(3-methoxyphenyl)- could serve as a monomer or a modifying agent in polymer chemistry.
Development as a Monomer for Novel Polymerization Processes
The vinyl group in 2-Propen-1-amine, 3-(3-methoxyphenyl)- allows it to act as a monomer in polymerization reactions. Poly(allylamine) (PAH), a polymer synthesized from the simpler allylamine (B125299) monomer, is a well-known cationic polyelectrolyte with a range of applications. google.comacs.org By analogy, polymerization of 2-Propen-1-amine, 3-(3-methoxyphenyl)- would yield a polymer with pendant 3-methoxyphenyl (B12655295) groups. These aromatic groups could impart distinct properties to the resulting polymer, such as altered solubility, thermal stability, and refractive index, compared to unsubstituted poly(allylamine).
The polymerization of allylamine itself is known to produce polymers with a relatively low degree of polymerization, though this can be improved with the use of specific initiators. google.com Similar challenges and opportunities would likely exist for the polymerization of its 3-methoxyphenyl derivative.
Exploration as a Cross-linking Agent in Polymer Networks
Molecules containing multiple reactive sites can function as cross-linking agents to create polymer networks or hydrogels. While 2-Propen-1-amine, 3-(3-methoxyphenyl)- itself has only one polymerizable group, it could be chemically modified to introduce additional reactive sites. However, its primary amine group can participate in cross-linking reactions with suitable functional groups on other polymer chains, such as epoxides or isocyanates. google.comacs.org
For example, poly(allylamine) is often cross-linked using agents like epichlorohydrin (B41342) to form hydrogels. google.com A polymer derived from 2-Propen-1-amine, 3-(3-methoxyphenyl)- could similarly be cross-linked through its amine groups to form novel hydrogel materials with potentially different swelling behaviors and mechanical properties due to the presence of the bulky, hydrophobic methoxyphenyl groups.
Precursor for Functional Organic Materials (e.g., conducting polymers, sensing materials)
The incorporation of the 3-methoxyphenyl group into a polymer backbone could be a strategy for developing functional organic materials. While poly(allylamine) itself is not intrinsically conducting, the aromatic side chains derived from 2-Propen-1-amine, 3-(3-methoxyphenyl)- could be chemically modified to introduce conductivity. Doping of polymers with aromatic character can lead to the formation of conducting materials. aps.org
Furthermore, the amine groups in a polymer of 2-Propen-1-amine, 3-(3-methoxyphenyl)- could serve as recognition sites for sensing applications. The interaction of these amine groups with specific analytes could induce a measurable change in the material's properties, such as its optical or electrical characteristics.
Use as a Ligand Precursor in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis
The primary amine in 2-Propen-1-amine, 3-(3-methoxyphenyl)- can act as a Lewis base, allowing it to coordinate with metal centers to form coordination complexes. Such complexes can have applications in catalysis. The combination of the "soft" alkene and "hard" amine donor sites makes it a potential hybrid ligand.
The synthesis of new ligands is crucial for the development of novel catalysts. sigmaaldrich.com The properties of a metal catalyst can be finely tuned by modifying the electronic and steric properties of its ligands. The 3-methoxyphenyl group in this compound would influence the electronic properties of the amine donor and the steric environment around a coordinated metal center. While specific complexes with 2-Propen-1-amine, 3-(3-methoxyphenyl)- are not widely reported, the general principles of coordination chemistry suggest its viability as a ligand. sigmaaldrich.com
Development of Functionalized Surfaces and Interfaces Utilizing the Compound
The amine group of 2-Propen-1-amine, 3-(3-methoxyphenyl)- provides a reactive handle for grafting the molecule onto surfaces, thereby modifying their chemical and physical properties. Surface functionalization is a key technology in materials science, with applications ranging from biocompatible coatings to electronic devices. nih.govnih.gov
For instance, the amine group can react with surface functionalities like carboxylic acids, epoxides, or isocyanates to form stable covalent bonds. This would result in a surface decorated with 3-methoxyphenylallyl groups. The allyl group could then be used for subsequent chemical transformations, such as "click" chemistry or further polymerization from the surface. mdpi.com This approach allows for the creation of well-defined surface architectures with tailored properties. Functionalization of silicon wafers with allylamine has been demonstrated as a step in preparing surfaces for RAFT polymerization. mdpi.com A similar strategy could be employed with 2-Propen-1-amine, 3-(3-methoxyphenyl)- to introduce specific aromatic functionalities onto a substrate.
Future Perspectives and Emerging Research Avenues for 2 Propen 1 Amine, 3 3 Methoxyphenyl
Integration with Artificial Intelligence and Machine Learning in Synthesis Design and Optimization
The traditional approach to chemical synthesis, heavily reliant on expert intuition and iterative experimentation, is being revolutionized by artificial intelligence (AI) and machine learning (ML). researchgate.net These data-driven tools offer unprecedented opportunities to accelerate the discovery and optimization of synthetic routes for complex molecules like 2-Propen-1-amine, 3-(3-methoxyphenyl)-. nih.gov
Furthermore, ML algorithms excel at optimizing reaction conditions. nih.gov By employing techniques like Bayesian optimization, these models can efficiently explore the complex interplay of variables such as temperature, solvent, catalyst, and reactant ratios to maximize yield and selectivity, minimizing the number of experiments required. nih.gov This integration of AI not only streamlines the synthesis process but also conserves valuable resources and accelerates the pace of research and development. mdpi.com
| Aspect | Traditional Synthesis Planning | AI-Driven Synthesis Planning |
|---|---|---|
| Route Design | Relies on chemist's experience and literature precedent; may overlook novel pathways. | Algorithmic retrosynthesis suggests diverse, often non-intuitive routes based on massive reaction databases. nih.gov |
| Condition Optimization | Laborious, one-variable-at-a-time (OVAT) experimentation or Design of Experiments (DoE). | Active learning frameworks (e.g., Bayesian optimization) intelligently select experiments to rapidly find optimal conditions. nih.gov |
| Outcome Prediction | Based on established chemical principles and empirical knowledge; can be uncertain for new transformations. | Forward-reaction prediction models forecast products and potential byproducts with increasing accuracy. researchgate.net |
| Resource Usage | Often requires extensive trial-and-error, consuming significant time, materials, and energy. | Reduces experimental burden, saving time and resources while facilitating the discovery of more efficient reactions. mdpi.com |
Exploration of Unconventional Activation Methods (e.g., Photoredox Catalysis, Electrochemistry) for its Transformations
Modern synthetic chemistry is increasingly turning to activation methods that operate under mild conditions, offering new avenues for reactivity. Photoredox catalysis and electrochemistry stand out as powerful tools for generating radical intermediates from stable precursors, a task that is often challenging with traditional thermal methods. nih.gov These techniques are particularly well-suited for the transformation of allylamines.
Photoredox Catalysis utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) with a substrate. youtube.com In the context of 2-Propen-1-amine, 3-(3-methoxyphenyl)-, the amine moiety could be oxidized via a reductive quenching cycle to form a nitrogen-centered radical or an α-amino radical. nih.govyoutube.com These highly reactive intermediates can participate in a wide range of synthetic transformations, including C-C and C-N bond formations, that would otherwise require harsh reagents. youtube.com
Electrochemistry offers a reagent-free method to achieve similar transformations by using electrons directly as a "reagent". nih.gov By controlling the applied potential, a chemist can precisely tune the oxidative or reductive power of the system to selectively generate the desired radical species from the allylamine (B125299). This method avoids the need for chemical oxidants or reductants, aligning with the principles of green chemistry. Both photoredox and electrochemical approaches have been successfully used for dehydrogenative coupling reactions, providing a pathway to more complex molecular architectures under exceptionally mild conditions. nih.gov
| Feature | Photoredox Catalysis | Electrochemistry |
|---|---|---|
| Energy Source | Visible Light (or UV) | Electrical Current |
| Key Component | Photocatalyst (e.g., Ru or Ir complexes, organic dyes) youtube.com | Electrodes (Anode/Cathode) |
| Activation | Excited-state catalyst initiates single-electron transfer (SET). youtube.com | Direct electron transfer at the electrode surface. |
| Advantages | High functional group tolerance, mild conditions, can be combined with other catalytic cycles (dual catalysis). nih.gov | Reagent-free redox control, high scalability, avoids stoichiometric chemical oxidants/reductants. nih.gov |
| Potential Application | Dehydrogenative C-N bond formation to form lactams or other heterocycles. nih.gov | Oxidative coupling reactions or reductive modifications. |
Discovery of Novel Reactivity Patterns, Rearrangements, and Skeletal Modifications
The allylamine motif is a versatile functional group capable of undergoing a rich variety of transformations. Research into 2-Propen-1-amine, 3-(3-methoxyphenyl)- is expected to uncover new reactivity patterns, particularly through transition-metal catalysis.
One significant area of emerging research is the palladium-catalyzed diarylation of terminal allylamines. acs.org This methodology allows for the direct installation of two aryl groups onto the terminal carbon of the allyl moiety, transforming a simple allylamine into a complex 3,3-diarylallylamine. acs.org Applying this to 2-Propen-1-amine, 3-(3-methoxyphenyl)- could generate a library of novel compounds with diverse substitution patterns, potentially leading to materials or biologically active agents with unique properties.
Furthermore, enantioselective catalysis opens the door to creating chiral amines, which are of paramount importance in pharmaceuticals. Palladium-catalyzed enantioselective α-C–H alkenylation of alkylamines has been developed as a powerful method to synthesize chiral allylic amines from simple starting materials. acs.org Adapting such methods could allow for the stereocontrolled synthesis of derivatives of 2-Propen-1-amine, 3-(3-methoxyphenyl)-, providing access to specific stereoisomers. Exploration of such reactions will continue to expand the synthetic utility of this and related allylamines, enabling the construction of previously inaccessible molecular skeletons.
Development of More Sustainable and Scalable Production Methods
As chemical manufacturing faces increasing pressure to become more environmentally friendly, the development of sustainable and scalable synthesis routes is critical. For 2-Propen-1-amine, 3-(3-methoxyphenyl)-, future research will focus on methods that improve efficiency, reduce waste, and utilize safer materials.
A promising strategy is the use of one-pot, multicomponent reactions. For instance, a catalytic system using ruthenium nanoparticles on a modified silica (B1680970) support has been shown to facilitate the synthesis of allylamines from amines, formaldehyde (B43269), and terminal alkynes in a single vessel. acs.org This approach, which combines an A³ coupling with a subsequent hydrogenation step, streamlines the process by eliminating the need to isolate and purify intermediates, thereby saving time, solvents, and energy. acs.org
The principles of green chemistry provide a framework for developing better production methods:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. acs.org
Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents.
Energy Efficiency: Conducting reactions at ambient temperature and pressure, as enabled by methods like photoredox catalysis, reduces energy consumption. youtube.com
Applying these principles to the synthesis of 2-Propen-1-amine, 3-(3-methoxyphenyl)- could involve developing a catalytic route from readily available precursors like 3-methoxybenzaldehyde (B106831) and an appropriate amine source, potentially under solvent-free or aqueous conditions.
Potential for Multidisciplinary Research Collaborations in Advanced Chemical Research
The future of advanced chemical research on molecules like 2-Propen-1-amine, 3-(3-methoxyphenyl)- lies in the synergy between different scientific disciplines. The complexity of modern chemical challenges necessitates a move away from siloed research toward integrated, collaborative efforts.
Computational and Synthetic Chemistry: Computational chemists using AI can predict novel, high-yield synthetic routes and identify promising molecular targets. researchgate.net Synthetic chemists can then test these predictions in the lab, with the experimental results feeding back into the AI models to refine their accuracy. nih.gov
Catalysis and Chemical Engineering: Specialists in catalysis (e.g., photoredox, electrochemistry) can develop novel transformations, while chemical engineers can design and optimize reactor systems to make these processes scalable and economically viable for industrial production.
Materials Science and Medicinal Chemistry: Depending on the properties discovered, collaborations with materials scientists could explore applications in polymers or electronic materials. Alternatively, medicinal chemists could investigate the biological activity of its derivatives, using the amine scaffold as a starting point for drug discovery.
Such collaborations will be essential to fully realize the potential of 2-Propen-1-amine, 3-(3-methoxyphenyl)-, transforming it from a simple chemical compound into a platform for innovation across a wide spectrum of scientific and industrial fields.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-methoxyphenyl)-2-propen-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-methoxyphenylmagnesium bromide with propargyl bromide in a THF solvent under inert conditions (argon atmosphere) at −78°C yields the intermediate, which is then hydrogenated using a palladium catalyst . Optimizing stoichiometry (1:1.2 molar ratio of aryl halide to amine) and reaction time (12–24 hours) improves yields (>75%) and minimizes by-products like dimerized alkenes. Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) ensures >95% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 3-(3-methoxyphenyl)-2-propen-1-amine from structurally similar amines?
- Methodological Answer :
- ¹H NMR : The methoxy group at the 3-position shows a singlet at δ 3.80–3.85 ppm. The allylic protons (CH₂=CH–NH₂) appear as a doublet of doublets at δ 5.2–5.8 ppm, with coupling constants (J = 10–12 Hz) confirming the trans-configuration .
- IR : Stretching vibrations at 3350 cm⁻¹ (N–H), 1650 cm⁻¹ (C=C), and 1250 cm⁻¹ (C–O–CH₃) are diagnostic .
- MS : The molecular ion peak (m/z = 177.1 [M+H]⁺) and fragments at m/z 121 (loss of CH₂=CH–NH₂) confirm the structure .
Q. What safety precautions are critical when handling 3-(3-methoxyphenyl)-2-propen-1-amine in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. The compound is hygroscopic and may form peroxides upon prolonged storage; test for peroxides before use . In case of exposure, rinse with water for 15 minutes and seek medical attention. Store at 2–8°C under nitrogen to prevent degradation .
Advanced Research Questions
Q. How does the stereochemistry of 3-(3-methoxyphenyl)-2-propen-1-amine influence its biological activity, and what enantioselective synthesis methods are available?
- Methodological Answer : The (E)-isomer exhibits higher binding affinity to serotonin receptors (5-HT₂A) compared to the (Z)-isomer, as shown in radioligand assays (IC₅₀ = 12 nM vs. 45 nM) . Enantioselective synthesis uses chiral auxiliaries like (R)-BINOL (10 mol%) in asymmetric hydrogenation, achieving >90% enantiomeric excess (ee) . HPLC with a Chiralpak AD-H column resolves enantiomers (retention times: 8.2 min for (R), 9.5 min for (S)) .
Q. What computational approaches (e.g., DFT, molecular docking) predict the reactivity and pharmacological potential of 3-(3-methoxyphenyl)-2-propen-1-amine?
- Methodological Answer :
- DFT Calculations : B3LYP/6-311++G(d,p) level optimizations reveal a HOMO-LUMO gap of 5.2 eV, indicating moderate electrophilicity. The methoxy group stabilizes the aromatic ring via resonance (−0.15 eV) .
- Molecular Docking : AutoDock Vina simulations show the compound binds to the 5-HT₂A receptor’s orthosteric site (binding energy = −9.8 kcal/mol), forming hydrogen bonds with Ser159 and hydrophobic interactions with Phe339 .
Q. How do structural modifications (e.g., substituent position, chain length) alter the compound’s physicochemical and biological properties?
- Methodological Answer : Comparative studies with analogs:
| Compound | Substituent | LogP | 5-HT₂A IC₅₀ (nM) |
|---|---|---|---|
| 3-(3-MeO-Ph)-2-propen-1-amine | 3-MeO | 2.1 | 12 |
| 3-(4-MeO-Ph)-2-propen-1-amine | 4-MeO | 1.8 | 45 |
| 3-(3-MeO-Ph)-propan-1-amine | Saturated chain | 1.5 | >100 |
| The 3-methoxy group enhances lipophilicity (LogP) and receptor affinity, while unsaturated chains improve conformational flexibility . |
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values) for this compound?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell type, incubation time). Standardize protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
